REACTION_CXSMILES
|
[CH3:1][N:2]1[CH:6]=[C:5]([C:7]([OH:9])=O)[CH:4]=[N:3]1.CCN(CC)CC.Cl.[F:18][CH2:19][CH2:20][NH:21][CH3:22]>CN(C=O)C>[F:18][CH2:19][CH2:20][N:21]([CH3:22])[C:7]([C:5]1[CH:4]=[N:3][N:2]([CH3:1])[CH:6]=1)=[O:9] |f:2.3|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
CN1N=CC(=C1)C(=O)O
|
Name
|
|
Quantity
|
3.3 mL
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
2-(1H-benzo[d][1,2,3]triazol-1-yl)-1,1,3,3-tetramethylisouronium tetrafluoroborate
|
Quantity
|
2.8 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
991 mg
|
Type
|
reactant
|
Smiles
|
Cl.FCCNC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at RT for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to give a colorless solution
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
was continued overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
DMF was removed under HV
|
Type
|
CUSTOM
|
Details
|
the crude product (5.93 g brown oil) was purified by chromatography with a 50 g SiO2—NH2 cartridge (CH2Cl2/MeOH 95:5)
|
Type
|
CUSTOM
|
Details
|
The resulting product was dried under HV at RT for 48 h
|
Duration
|
48 h
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
FCCN(C(=O)C=1C=NN(C1)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |